![molecular formula C9H18ClNO2 B2960639 1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride CAS No. 2490432-61-4](/img/structure/B2960639.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H18CLNO . It is also known as 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride . The compound has a molecular weight of 191.7 .
Molecular Structure Analysis
The molecular structure of this compound involves a bicyclic structure with a methoxymethyl group attached . The InChI code for this compound is 1S/C9H17NO.ClH/c1-11-9-5-2-8(10,3-6-9)4-7-9;/h2-7,10H2,1H3;1H . This code provides a standardized way to represent the compound’s structure.Aplicaciones Científicas De Investigación
Substance P (NK1) Receptor Antagonists Research has identified potent nonpeptide antagonists of the substance P (NK1) receptor, such as CP-96,345, which is a tricyclic compound. These antagonists have been shown to selectively inhibit substance P-induced physiological responses without affecting other receptors. Such compounds are valuable for investigating the physiological properties of substance P and its role in various diseases (Snider et al., 1991).
Anti-Influenza Virus Activity Tricyclic compounds with unique amine moieties have been designed and synthesized for the development of anti-influenza virus agents. These compounds have demonstrated potent anti-influenza A virus activity in vitro, making them promising candidates for further development as anti-influenza agents (Oka et al., 2001).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-11-7-9-4-2-8(10,3-5-9)6-12-9;/h2-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLZYSIJYDGMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC12CCC(CC1)(CO2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

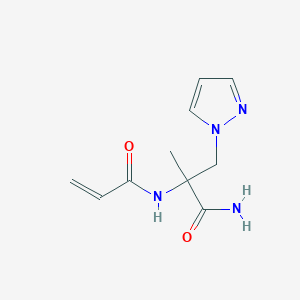
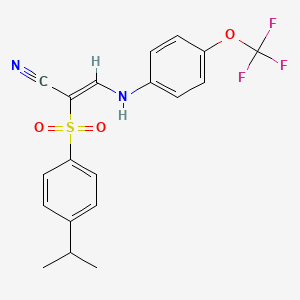
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2960559.png)
![ethyl 2-(oxaldehydoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2960562.png)
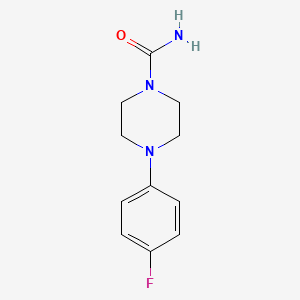
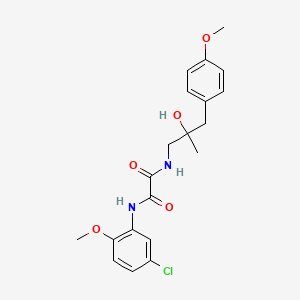
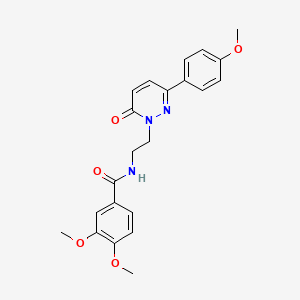
![N-(4-{[(3-methoxyphenyl)methyl]carbamoyl}phenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2960569.png)
![3-Chloro-7-[1-(2,4-dichlorophenoxy)ethyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2960570.png)
![3-BRomo-5-[(4-methoxyphenyl)methoxy]benzamide](/img/structure/B2960571.png)
![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2960572.png)
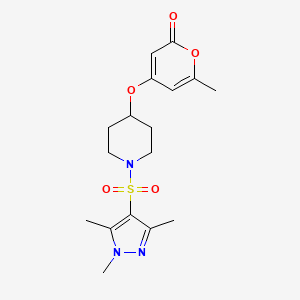
![2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexan-1-amine](/img/structure/B2960576.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2960578.png)